molecular formula C28H29N3O3S B11431299 N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11431299
M. Wt: 487.6 g/mol
InChI Key: FZESMPYGIHXSSP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylphenylamine with a suitable benzothieno[2,3-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide stands out due to its complex structure, which provides unique chemical and biological properties not found in simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H29N3O3S/c1-18-12-13-22(19(2)16-18)29-24(32)17-31-27-25(21-10-6-7-11-23(21)35-27)26(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-5,8-9,12-13,16H,6-7,10-11,14-15,17H2,1-2H3,(H,29,32)

InChI Key

FZESMPYGIHXSSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5)C

Origin of Product

United States

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